The synthesis of Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride typically involves several key steps:
The molecular structure of Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride can be described as follows:
The compound can be represented using various notations:
C1=CC(=C(C=C1OC)OC)CCN(CC2=CC=C(C=C2)OC)Cl
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride participates in several chemical reactions typical of phenethylamines:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for Benzeneethanamine derivatives typically involves interaction with neurotransmitter systems. As a phenethylamine derivative:
This dual action can lead to psychoactive effects similar to other compounds in its class.
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride has various applications in scientific research:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4